1-Methyl-1H-indol-4-OL is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. This compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, with a methyl group and a hydroxyl group at the 1 and 4 positions, respectively. The compound is classified under the category of indole derivatives and has garnered attention due to its potential biological activities and applications in medicinal chemistry .
These reactions highlight the versatility of 1-Methyl-1H-indol-4-OL in synthetic organic chemistry .
Research indicates that 1-Methyl-1H-indol-4-OL exhibits various biological activities:
Several synthetic routes have been explored for the preparation of 1-Methyl-1H-indol-4-OL:
1-Methyl-1H-indol-4-OL has several notable applications:
Interaction studies involving 1-Methyl-1H-indol-4-OL focus on its binding affinity with various biological targets:
These studies are crucial for understanding how 1-Methyl-1H-indol-4-OL may exert its biological effects and inform future therapeutic applications .
Several compounds share structural similarities with 1-Methyl-1H-indol-4-OL. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methylindole | Indole derivative | Lacks hydroxyl group; primarily studied for its psychoactive properties. |
5-Ethoxy-1-methylindole | Indole derivative | Contains an ethoxy group; known for different biological activities. |
1-Methylindole-3-carboxylic acid | Indole derivative | Contains a carboxylic acid; studied for anti-inflammatory properties. |
The uniqueness of 1-Methyl-1H-indol-4-OL lies in its specific substitution pattern, which may confer distinct biological properties compared to these similar compounds. Its hydroxyl group at the 4-position is particularly significant, influencing both its reactivity and biological interactions .